Dipotassium terephthalate

Übersicht

Beschreibung

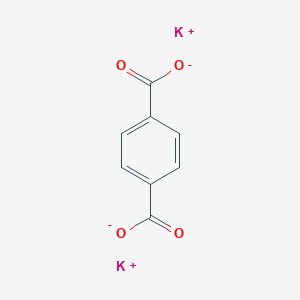

Dipotassium terephthalate is a useful research compound. Its molecular formula is C8H4K2O4 and its molecular weight is 242.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potassium-Ion Batteries (KIBs)

Dipotassium terephthalate has emerged as a promising anode material for potassium-ion batteries (KIBs). Its layered structure facilitates potassium ion transport, making it highly effective for energy storage.

- Performance Metrics :

- Capacity: 249 mAh/g at 200 mA/g

- Capacity retention: 94.6% after 500 cycles at 1000 mA/g

- Coulombic efficiency: 100%

The excellent performance is attributed to the active carboxylate groups in K₂TP and the formation of a stable solid electrolyte interphase (SEI) in ether-based electrolytes like 1,2-dimethoxyethane (DME) .

Hybrid Capacitors

K₂TP is also utilized in nonaqueous potassium-ion hybrid capacitors, where it serves as an organic negative electrode. This application benefits from the comparable reaction kinetics provided by K₂TP, enabling efficient charge/discharge cycles .

| Application | Capacity (mAh/g) | Cycle Life | Coulombic Efficiency |

|---|---|---|---|

| KIBs | 249 | 500 | 100% |

| Hybrid Capacitors | TBD | TBD | TBD |

Polymer Composites

This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its compatibility with various polymers makes it suitable for applications in coatings, adhesives, and composites.

Biodegradable Plastics

Research indicates that K₂TP can be used as a building block for biodegradable plastics. Its role in the synthesis of poly(ethylene terephthalate) (PET) derivatives allows for the development of environmentally friendly materials .

Bioremediation

K₂TP has been studied for its potential in bioremediation processes, particularly in degrading polyethylene terephthalate (PET). Certain bacteria can utilize K₂TP as a carbon source, aiding in the breakdown of PET into less harmful components .

Enzyme Substrates

In biochemical research, this compound serves as a substrate for enzymes involved in the degradation of terephthalic acid derivatives. This application is crucial for developing sustainable methods to recycle plastic waste .

Case Study 1: KIB Performance Enhancement

A study demonstrated that incorporating this compound into potassium-ion batteries significantly improved their performance metrics compared to traditional materials. The research highlighted the importance of K₂TP's structural properties in enhancing ion mobility and overall battery efficiency .

Case Study 2: Biodegradable Plastic Development

Researchers have successfully synthesized biodegradable plastics using this compound as a precursor. The resulting materials exhibited favorable degradation rates under environmental conditions, showcasing K₂TP's potential in sustainable material applications .

Eigenschaften

CAS-Nummer |

13427-80-0 |

|---|---|

Molekularformel |

C8H4K2O4 |

Molekulargewicht |

242.31 g/mol |

IUPAC-Name |

dipotassium;terephthalate |

InChI |

InChI=1S/C8H6O4.2K/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI-Schlüssel |

LRUDDHYVRFQYCN-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.